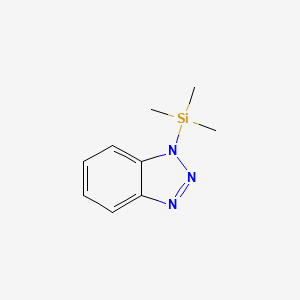

1-(Trimethylsilyl)-1H-benzotriazole

Descripción

Contextualization within Organosilicon Chemistry and N-Heterocyclic Compounds

As an organosilicon compound, 1-(Trimethylsilyl)-1H-benzotriazole is part of a class of chemical compounds containing carbon-silicon bonds. The presence of the trimethylsilyl (B98337) group can influence its reactivity and stability, facilitating the formation of siloxane bonds, which are significant in materials science. cymitquimica.com The benzotriazole (B28993) component is an N-heterocyclic compound, a five-membered ring containing three nitrogen atoms fused to a benzene (B151609) ring. cymitquimica.comnih.gov This combination places this compound at the intersection of these two important classes of chemical compounds, contributing to its diverse applications.

Strategic Significance of the Benzotriazole Moiety as a Transient Directing Group and Leaving Group

The benzotriazole moiety is a key feature of this reagent, acting as a versatile synthetic auxiliary. lupinepublishers.com It can be readily introduced into molecules and subsequently function as an excellent leaving group. nih.govlupinepublishers.com This "insert and remove" capability is a cornerstone of its utility. The use of a transient directing group is an effective strategy in organic synthesis, as it avoids the need for additional steps to install and then cleave a directing group. snnu.edu.cn The benzotriazole group can also act as an electron-donating or electron-withdrawing group, further expanding its synthetic applications. lupinepublishers.com

N-acylbenzotriazoles, derived from benzotriazole, are stable and superior acylating agents compared to traditional acid chlorides, finding significant use in peptide chemistry. lupinepublishers.com The benzotriazole group's ability to be a good leaving group is also exploited in various reactions, including the synthesis of heterocycles and in acylation and substitution reactions. nih.govlupinepublishers.com

Overview of Advanced Synthetic Utility and Methodological Advantages

This compound serves as a powerful reagent in a variety of organic transformations. It is particularly useful for the protection of amines and alcohols, allowing for selective reactions at other sites within a molecule. chemimpex.com The compound enhances reaction efficiency and yield, leading to cleaner and more sustainable chemical processes by minimizing byproducts. chemimpex.com

Its applications extend to the synthesis of functionalized organic molecules, where the trimethylsilyl group imparts increased stability and solubility. chemimpex.com For instance, it is used in the synthesis of various compounds, including those with potential applications in materials science and photochemistry. chemimpex.comcymitquimica.com The reagent's ability to facilitate reactions under mild conditions is a significant advantage, preserving the integrity of complex molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzotriazol-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLOZYRMQVHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43183-36-4 | |

| Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Reactivity and Transformation Pathways of 1 Trimethylsilyl 1h Benzotriazole

Nucleophilic Substitution Reactions Involving the Benzotriazolyl Moiety

1-(Trimethylsilyl)-1H-benzotriazole is utilized in nucleophilic substitution processes where it acts as a benzotriazole (B28993) anion equivalent. In these reactions, the N-Si bond is cleaved, and the benzotriazolyl group functions as a nucleophile. A common example is the reaction with alkyl halides, which results in the formation of N-alkyl benzotriazoles. researchgate.net This transformation proceeds via the nucleophilic attack of the benzotriazole nitrogen on the electrophilic carbon of the alkyl halide, with the concomitant departure of the halide as a leaving group. The trimethylsilyl (B98337) group is subsequently eliminated, typically as a volatile silyl (B83357) halide. This method provides a straightforward route to N-substituted benzotriazoles, which are valuable intermediates in further synthetic transformations. researchgate.net

The benzotriazolyl group (Bt) introduced in these substitutions can, in turn, act as an excellent leaving group in subsequent reactions. The X–CH–Bt moiety (where X can be O, N, or S) is considered synthetically equivalent to an X–CH–Hal unit (where Hal = Cl, Br, I). researchgate.net This allows for the generation of oxonium, iminium, or thionium (B1214772) ions from the N-substituted benzotriazole products, which can then be trapped by a variety of nucleophiles. researchgate.net

Addition Reactions to Unsaturated Linkages

TMSBt readily participates in addition reactions with a variety of unsaturated functional groups. These transformations hinge on the nucleophilicity of the N-1 nitrogen of the benzotriazole ring and the ability of the trimethylsilyl group to be transferred to an electronegative atom, typically oxygen or nitrogen.

This compound adds to imines, activating them for subsequent reactions with organometallic reagents. researchgate.net In the absence of a strong Lewis acid, TMSBt reacts with an imine to form an intermediate aminal (a gem-diamino compound). This intermediate enhances the electrophilicity of the imine carbon. Subsequent addition of a Grignard or Reformatsky reagent leads to the formation of a new carbon-carbon bond, ultimately yielding secondary amines or β-amino esters after hydrolysis. researchgate.net This method is notable for its generality, as it can be applied to imines that possess other Lewis basic centers without complication. researchgate.net

The general mechanism involves the initial attack of the benzotriazole nitrogen on the imine carbon, followed by the transfer of the trimethylsilyl group to the imine nitrogen. The resulting N-silylated aminal is then susceptible to nucleophilic attack by the organometallic reagent, which displaces the benzotriazolyl group. A final hydrolysis step removes the silyl group and furnishes the product amine. researchgate.net

Table 1: Addition of TMSBt and Organometallic Reagents to Imines This table is interactive. Users can sort columns by clicking on the headers.

| Imine Substrate (R-CH=N-R') | Organometallic Reagent | Product after Hydrolysis | Yield Range |

|---|---|---|---|

| Various Aldimines | Grignard Reagents (R''MgX) | Secondary Amines (R-CH(R'')-NH-R') | 60-98% researchgate.net |

The addition of this compound to activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones, proceeds via a Michael-type addition. In this reaction, the benzotriazole moiety adds to the β-carbon of the unsaturated system. The reaction with an α,β-unsaturated ketone can lead to the formation of an intermediate silyl enol ether, which upon hydrolysis can yield the corresponding β-(benzotriazol-1-yl) ketone. researchgate.net These adducts serve as masked β-enamino acids or can be used in further synthetic steps. researchgate.net

This compound demonstrates reactivity towards sulfur-oxygen double bonds. A notable example is its reaction with thionyl chloride (SOCl₂). The addition of TMSBt to thionyl chloride results in the formation of 1,1'-sulfinylbis(1H-benzotriazole). researchgate.net This reaction involves the nucleophilic attack of the benzotriazole nitrogen on the sulfur atom, displacing a chloride ion, followed by a second substitution to displace the remaining chloride, yielding the disubstituted product. researchgate.net

Role as a Source of Trimethylsilyl Groups in Silylation Reactions

While the outline refers to trimethylsilyl nucleophiles, this compound functions primarily as an electrophilic silylating agent, transferring a trimethylsilyl cation (TMS⁺) equivalent. The silicon atom, bonded to the electronegative nitrogen of the benzotriazole ring, is electron-deficient and thus highly susceptible to attack by nucleophiles. It is classified as a silylation reagent for protecting groups. tcichemicals.com This reactivity is harnessed for the silylation of alcohols, amines, and other compounds containing active hydrogens. The reaction proceeds by nucleophilic attack of the substrate on the silicon atom, with the benzotriazolide anion acting as a leaving group. The resulting protonated benzotriazole can be easily removed from the reaction mixture.

Investigations into Benzotriazole Ring Cleavage and Rearrangement Mechanisms

The benzotriazole adducts formed from the initial reactions of TMSBt can undergo subsequent ring cleavage and rearrangement reactions, significantly expanding their synthetic utility. These transformations often involve the loss of a molecule of nitrogen (N₂).

A key transformation of N-substituted benzotriazoles is the benzotriazole ring cleavage (BtRC). acs.org For instance, N-acylbenzotriazoles, which can be prepared from TMSBt derivatives, undergo Lewis acid-mediated ring cleavage. When heated with a Lewis acid like aluminum chloride (AlCl₃) in an appropriate solvent, N-acylbenzotriazoles can cyclize to form other heterocyclic systems, such as benzoxazoles, in good to excellent yields. acs.org This process is believed to proceed through an ionic mechanism, demonstrating compatibility with both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org

Other ring-opening reactions can be initiated under free-radical, photolytic, or thermolytic conditions. acs.org For example, N-vinylbenzotriazoles can undergo ring cleavage upon thermolysis. These reactions typically proceed via a denitrogenative process, where the triazole ring opens to release N₂, generating a reactive intermediate that can be trapped or can rearrange to form new, stable cyclic or acyclic products. tcichemicals.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | TMSBt, 1-TMS-1H-benzotriazole | C₉H₁₃N₃Si |

| Thionyl chloride | SOCl₂ | |

| 1,1'-Sulfinylbis(1H-benzotriazole) | C₁₂H₈N₆OS | |

| Aluminum chloride | AlCl₃ | |

| Benzoxazole | C₇H₅NO | |

| N-Alkyl benzotriazoles | C₆H₄N₃R | |

| N-Acylbenzotriazoles | C₆H₄N₃COR |

Stereochemical and Regiochemical Control in Reaction Sequences

The strategic use of this compound in organic synthesis is significantly enhanced by the ability to control the stereochemical and regiochemical outcomes of its reactions. The benzotriazole group, once introduced into a molecule via the silylated reagent, can direct subsequent transformations, leading to the selective formation of specific isomers. This control is crucial for the synthesis of complex target molecules with defined three-dimensional structures and substitution patterns.

Regioselective N-Alkylation of Benzotriazoles

The alkylation of benzotriazole can lead to a mixture of N1 and N2-alkylated products, which can be challenging to separate. However, the use of specific catalysts and reagents can provide excellent regioselectivity. For instance, metal-free catalytic site-selective N1-alkylation of benzotriazoles with diazoalkanes has been achieved using B(C₆F₅)₃ as a catalyst. rsc.org This method provides N1-alkylated benzotriazoles in good to excellent yields. rsc.org

In another approach, the use of metalloporphyrin catalysts has been shown to precisely control the regioselective N1- and N2-alkylation of benzotriazoles with α-diazoacetates. nih.gov Specifically, Ir(III) pentafluorophenyl-substituted porphyrin promotes selective N2-alkylation, while Fe(III) pyridine-substituted porphyrin favors N1-alkylation. nih.gov These catalysts can be incorporated into a two-dimensional metal-organic framework, creating a recyclable heterogeneous catalyst. nih.gov

The regioselectivity of indazole N-alkylation can also be influenced by the choice of base and solvent. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N1-selectivity for the alkylation of various C-3 substituted indazoles with alkyl bromides. beilstein-journals.org

Stereoselective Additions to Imines

This compound plays a key role in diastereoselective additions of organometallic reagents to imines. The reaction of Grignard and Reformatsky reagents with imines in the presence of 1-(trimethylsilyl)benzotriazole affords secondary amines and β-amino esters in good yields. This method is general and can be applied to imines with various substituents, including those with Lewis basic centers that could interfere with traditional Lewis acid catalysts. researchgate.net A one-pot synthesis of secondary amines from aldehydes, primary amines, and Grignard reagents has also been developed based on this methodology. researchgate.net

The diastereoselectivity of the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and (S)-valinol, protected as its O-trimethylsilyl ether, resulted in the formation of a 1,2-disubstituted aziridine (B145994) with good yield and diastereoselectivity. researchgate.net

Interactive Data Table: Regioselective Alkylation of Benzotriazoles

Table 1: Regioselective Alkylation of Benzotriazoles

| Catalyst/Conditions | Alkylating Agent | Substrate | Product(s) | Selectivity (N1:N2) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| B(C₆F₅)₃ (10 mol%) | Diazoalkanes | Benzotriazoles | N1-alkylated benzotriazoles | High N1 selectivity | Good to Excellent | rsc.org |

| Ir(III) pentafluorophenyl-substituted porphyrin | α-Diazoacetates | Benzotriazole | N2-alkylated benzotriazole | N2 selective | Not specified | nih.gov |

| Fe(III) pyridine-substituted porphyrin | α-Diazoacetates | Benzotriazole | N1-alkylated benzotriazole | N1 selective | Not specified | nih.gov |

| NaH in THF | Alkyl bromides | C-3 substituted indazoles | N1-alkylindazoles | >99% N1 | Not specified | beilstein-journals.org |

Strategic Applications of 1 Trimethylsilyl 1h Benzotriazole in Complex Organic Molecule Synthesis

Employment as a Versatile Acylating Agent via N-Acylbenzotriazole Intermediates

A primary application of 1-(trimethylsilyl)-1H-benzotriazole is in the preparation of N-acylbenzotriazoles. organic-chemistry.org These intermediates are stable, often crystalline, and serve as excellent acylating agents for a wide range of nucleophiles, including nitrogen, oxygen, carbon, and sulfur atoms. thieme-connect.comresearchgate.netnih.gov The benzotriazole (B28993) group acts as a good leaving group, facilitating the transfer of the acyl group under mild conditions. thieme-connect.comnih.gov This methodology provides a valuable alternative to traditional acylating agents like acyl halides and anhydrides, which can be harsh and lead to side reactions. thieme-connect.comorganic-chemistry.org

The general process involves the reaction of a carboxylic acid with this compound, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species. organic-chemistry.orgarkat-usa.org The resulting N-acylbenzotriazole can then be reacted with various nucleophiles to introduce the acyl group. researchgate.netorganic-chemistry.org

N-acylbenzotriazoles are highly effective for the N-acylation of amines to produce amides. organic-chemistry.orgacs.org This method is notable for its mild, neutral reaction conditions and simple work-up procedures. organic-chemistry.org It is applicable to aqueous ammonia (B1221849), as well as primary and secondary amines, affording primary, secondary, and tertiary amides in good to excellent yields. organic-chemistry.orgacs.org The stability of N-acylbenzotriazoles allows for clean reactions, avoiding the diacylation and other side reactions that can occur with more reactive acylating agents. thieme-connect.com

The versatility of this method is demonstrated in the synthesis of various amides, including α-hydroxyamides and perfluoroalkylated amides. organic-chemistry.org It has also proven useful in solid-phase synthesis. organic-chemistry.org The reaction is generally carried out by treating the N-acylbenzotriazole with the amine at room temperature or with gentle heating. researchgate.netresearchgate.net

Table 1: Examples of Amide Synthesis using N-Acylbenzotriazoles

| N-Acylbenzotriazole | Amine | Product | Yield (%) |

|---|---|---|---|

| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 95 |

| N-Acetylbenzotriazole | Piperidine | 1-Acetylpiperidine | 92 |

| N-(Phenylacetyl)benzotriazole | Benzylamine | N-Benzyl-2-phenylacetamide | 98 |

Data compiled from various sources detailing the synthesis of amides from N-acylbenzotriazoles.

N-acylbenzotriazoles are also utilized for the O-acylation of alcohols and phenols to form esters. researchgate.net This transformation is particularly useful for the synthesis of esters from sensitive substrates that may not tolerate the conditions required for traditional esterification methods. organic-chemistry.org The reaction often proceeds in the presence of a base or catalyst. thieme-connect.com

A noteworthy application is the synthesis of ketone cyanohydrin esters in aqueous media, where N-acylbenzotriazoles act as the acylating agent in a one-pot, two-step procedure. researchgate.net Furthermore, this methodology has been extended to the O-acylation of protected monosaccharides to produce α-amino acid-sugar conjugates, often facilitated by microwave irradiation. thieme-connect.com A novel method for synthesizing benzotriazolyl alkyl esters involves the reaction of N-acylbenzotriazoles with dichloromethane, which acts as a methylene (B1212753) building block. nih.gov

The use of N-acylbenzotriazoles extends to C-acylation reactions, enabling the formation of carbon-carbon bonds. researchgate.netresearchgate.net This provides a regioselective alternative to Friedel-Crafts and Vilsmeier-Haack acylation strategies. thieme-connect.com N-acylbenzotriazoles can react with a variety of carbon nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to produce ketones and other acylated products. researchgate.netresearchgate.net

The C-acylation of ketones, cyanides, and sulfones has been successfully achieved using this methodology. researchgate.net For instance, the reaction of N-acylbenzotriazoles with ketone enolates can lead to the synthesis of 1,3-diketones and β-keto esters through acylative deacetylation. thieme-connect.comresearchgate.net

Table 2: Examples of C-Acylation using N-Acylbenzotriazoles

| N-Acylbenzotriazole | Carbon Nucleophile | Product |

|---|---|---|

| N-Benzoylbenzotriazole | Phenylmagnesium bromide | Benzophenone |

| N-Acetylbenzotriazole | Lithium diisopropylamide (LDA) followed by acetone | 3-Hydroxy-3-methyl-2-butanone |

| N-Cinnamoylbenzotriazole | Indole (B1671886) | 3-Cinnamoylindole |

Data compiled from various sources illustrating C-C bond formation via N-acylbenzotriazoles.

This protocol is compatible with a range of thiols, including thiophenol, benzyl (B1604629) mercaptan, and mercaptoacetic acid derivatives. organic-chemistry.orgorganic-chemistry.org Importantly, when N-acylbenzotriazoles derived from amino acids are used, the synthesis of the corresponding thioesters occurs without significant racemization. organic-chemistry.org The acylation of diselenides and disulfides with N-acylbenzotriazoles, mediated by samarium(II) iodide, has also been reported for the preparation of selenoesters and thioesters. researchgate.nettandfonline.com

Utility as a Protective Group in Multi-Step Organic Transformations

Beyond its role in acylation, this compound is employed in the protection of functional groups, particularly amines and alcohols. chemimpex.comtcichemicals.com The trimethylsilyl (B98337) group can be readily introduced onto a heteroatom, and the resulting silylated compound can then participate in further reactions. The benzotriazole moiety itself can also function as a protective group. researchgate.net

The benzotriazolyl group can act as a masked functional group. For example, an X–CH–Bt moiety (where X = O, N, S) can be considered equivalent to an X–CH–Halide unit. researchgate.net These benzotriazole-containing intermediates can be precursors to oxonium, iminium, or thionium (B1214772) ions, which can then be trapped by various nucleophiles. researchgate.net

Facilitation of Carbon-Silicon Bond Formation

This compound can also be involved in reactions that lead to the formation of carbon-silicon bonds, a key transformation in organosilicon chemistry. tcichemicals.comnih.gov While direct C-silylation using this reagent is less common, its derivatives and reactions can lead to silylated organic molecules. The reaction of this compound with alkyl halides can produce N-alkyl benzotriazoles, which can then undergo further transformations. researchgate.net

Construction of Diverse Heterocyclic Systems

This compound serves as a versatile reagent in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the benzotriazole moiety's ability to act as an excellent leaving group and a precursor for various reactive intermediates.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrroles, Oxazoles, Pyridines, Amidines)

The application of this compound extends to the synthesis of numerous nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

Quinolines: While direct, one-pot syntheses of quinolines employing this compound are not extensively documented, benzotriazole methodology is instrumental in constructing the quinoline (B57606) framework. Polymer-supported benzotriazoles have been utilized as catalysts for generating tetrahydroquinoline libraries, highlighting the role of the benzotriazole moiety in facilitating such cyclizations. nih.gov

Pyrroles: The synthesis of substituted pyrroles can be achieved through reactions involving benzotriazole derivatives. For instance, N-substituted benzotriazoles can react with various reagents to form intermediates that subsequently cyclize to yield the pyrrole (B145914) ring system.

Oxazoles: N-acylbenzotriazoles, which can be readily prepared from this compound and acyl chlorides, are key intermediates in the synthesis of oxazolines. researchgate.net Microwave-assisted reactions of N-acylbenzotriazoles with 2-amino-2-methyl-1-propanol (B13486) in the presence of thionyl chloride afford 2-substituted 2-oxazolines in high yields. researchgate.netnih.gov

| Starting N-Acylbenzotriazole | Product | Yield (%) |

| N-Benzoylbenzotriazole | 2-Phenyl-4,4-dimethyl-2-oxazoline | 95 |

| N-(4-Chlorobenzoyl)benzotriazole | 2-(4-Chlorophenyl)-4,4-dimethyl-2-oxazoline | 98 |

| N-(2-Thienoyl)benzotriazole | 2-(2-Thienyl)-4,4-dimethyl-2-oxazoline | 92 |

This table showcases the yields of various 2-substituted 2-oxazolines synthesized from the corresponding N-acylbenzotriazoles.

Pyridines: Substituted pyridines can be synthesized through the reaction of Vilsmeier-type reagents derived from benzotriazole with amino dienes. This approach allows for the construction of the pyridine (B92270) ring with various substitution patterns. researchgate.net

Amidines: this compound is a precursor to imidoylbenzotriazoles, which are valuable intermediates for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted amidines. The synthesis involves the reaction of an amide with thionyl chloride and benzotriazole to form the imidoylbenzotriazole, which then reacts with an amine under microwave irradiation to yield the corresponding amidine in good yields. researchgate.net

| Amide | Amine | Product | Yield (%) |

| Benzamide | Aniline | N,N'-Diphenylbenzamidine | 85 |

| Acetamide | Benzylamine | N-Benzyl-N'-phenylacetamidine | 82 |

| 4-Chlorobenzamide | Piperidine | 1-(4-Chlorobenzoyl)piperidine-1-carboximidamide | 90 |

This table presents the yields of various substituted amidines synthesized via imidoylbenzotriazoles derived from benzotriazole.

Synthesis of Oxygen-Containing Heterocycles

Benzotriazole-mediated synthesis is also a powerful tool for the construction of oxygen-containing heterocycles. Monosubstituted allenes react to form benzotriazolyl-substituted dihydrofurans. researchgate.net This methodology provides an efficient route to these important structural motifs.

Assembly of Complex Molecular Architectures and Biomimetic Structures

The utility of this compound extends beyond the synthesis of simple heterocycles to the assembly of more complex and biologically relevant molecules.

Synthesis of Boron Dipyrromethene (BODIPY) Derivatives

A novel and direct application of this compound is in the functionalization of the boron dipyrromethene (BODIPY) core. nih.gov In a Lewis-acid-catalyzed reaction, this compound can be used as a nucleophile to substitute the fluorine atoms on the boron center of the BODIPY dye. This strategy allows for the synthesis of previously unknown benzotriazole-substituted BODIPYs, which exhibit interesting photophysical properties. nih.gov

| BODIPY Precursor | Product | Yield (%) |

| 8-Phenyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene | 8-Phenyl-4,4-bis(1H-benzotriazol-1-yl)-4-bora-3a,4a-diaza-s-indacene | 75 |

| 2,6-Diiodo-8-phenyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene | 2,6-Diiodo-8-phenyl-4,4-bis(1H-benzotriazol-1-yl)-4-bora-3a,4a-diaza-s-indacene | 68 |

This table illustrates the yields of benzotriazole-substituted BODIPY derivatives synthesized using this compound.

Preparation of Peptide and Peptidomimetic Constructs

In peptide chemistry, benzotriazole derivatives are widely used as coupling reagents. Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are employed for the activation of carboxylic acids to facilitate amide bond formation. nih.gov this compound can serve as a precursor for the synthesis of such coupling reagents.

Furthermore, the 1,2,3-triazole ring, which is structurally related to benzotriazole, is a well-established bioisostere for the amide bond in peptidomimetics. nih.govmdpi.com The synthesis of these peptidomimetics often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce the triazole moiety. monash.edufrontiersin.org While not a direct participant in the click reaction, this compound's chemistry is integral to the broader field of triazole-based peptidomimetic design.

Theoretical and Computational Investigations of 1 Trimethylsilyl 1h Benzotriazole

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of silylated benzotriazoles. Studies on compounds closely related to 1-(trimethylsilyl)-1H-benzotriazole, such as its N-substituted derivatives, reveal the significant influence of the substituent on the electronic properties of the benzotriazole (B28993) ring system. nih.gov

Spectroscopic analyses, supported by computational data, have been used to probe the stereoelectronic structure of organosilicon benzotriazoles. Techniques such as IR, UV, multinuclear NMR spectroscopy, and mass spectrometry provide experimental data that, when correlated with theoretical calculations, offer a comprehensive picture of the molecule's electronic environment. researchgate.netsemanticscholar.org X-ray diffraction studies on related crystalline derivatives have further confirmed that 1-substituted benzotriazoles typically exhibit a benzenoid structure. semanticscholar.org

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study bonding in detail. For substituted benzotriazoles, NBO analysis can reveal the nature of the N-Si bond, including its ionic and covalent character, and how electron density is distributed throughout the aromatic system.

Table 1: Calculated Properties of 1-Substituted Benzotriazole Derivatives

| Derivative (1-X-Benzotriazole) | N1-X Bond Length (Å) | Dipole Moment (Debye) | Molecular Volume (ų) |

| X = H | 0.998 | 4.04 | 103.5 |

| X = CH₃ | 1.465 | 4.15 | 122.9 |

| X = Cl | 1.699 | 1.69 | 114.2 |

| X = NH₂ | 1.388 | 3.55 | 114.7 |

| X = OH | 1.373 | 2.50 | 109.2 |

This table is generated based on data from DFT calculations (B3LYP/6-311++G) for illustrative purposes and is adapted from findings on various substituted benzotriazoles. conicet.gov.ar

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a key tool for predicting the reactivity of this compound and mapping its potential reaction pathways. This compound is known to participate in various organic reactions, serving as a versatile synthetic intermediate. researchgate.netchemimpex.com

Theoretical studies on the degradation of the parent benzotriazole molecule by hydroxyl radicals in advanced oxidation processes have provided mechanistic insights that can be extended to its silylated derivatives. nih.gov These studies calculate the rate constants and identify the primary reaction sites, which are typically the benzene (B151609) or triazole rings, leading to addition or hydrogen abstraction products. nih.gov The presence of the trimethylsilyl (B98337) group is expected to influence the regioselectivity of such reactions.

The reactivity of this compound in nucleophilic substitution has been demonstrated, where it reacts with alkyl halides to form N-alkyl benzotriazoles. researchgate.net Computational models can be used to study the transition states of these SN2 reactions and to understand the role of the trimethylsilyl group as a leaving group precursor.

Furthermore, mechanistic studies on the reaction of benzotriazole with aldehydes and thionyl chloride reveal the formation of 1-(benzotriazol-1-yl)-1-chloroalkanes. psu.edu The trimethylsilyl analogue can be expected to undergo similar transformations, and computational chemistry can help elucidate the intermediates and transition states involved. Palladium-catalyzed reactions involving silylated compounds also offer insights into potential C-H activation and functionalization pathways, where computational models can help distinguish between different mechanistic possibilities, such as oxidative addition or σ-bond metathesis. acs.orgacs.org

Table 2: Calculated Reaction Barriers for Benzotriazole Degradation by •OH

| Reaction Pathway | Product | Activation Energy (kcal/mol) |

| •OH addition to C4 | 4-hydroxy-benzotriazole | Low |

| •OH addition to C5 | 5-hydroxy-benzotriazole | Moderate |

| •OH addition to C6 | 6-hydroxy-benzotriazole | Moderate |

| •OH addition to C7 | 7-hydroxy-benzotriazole | Low |

| H-abstraction from N1 | Benzotriazolyl radical | High |

This table is a conceptual representation based on findings from theoretical studies on benzotriazole degradation and is intended to illustrate the type of data obtained from computational modeling. nih.gov

Theoretical Studies on Tautomerism and Dynamic Processes in Related Benzotriazole Systems

Tautomerism is a fundamental property of benzotriazole and its derivatives, and it has been extensively studied using theoretical methods. researchgate.net The parent compound, 1H-benzotriazole, exists in equilibrium with its 2H-benzotriazole tautomer. nih.gov The position of this equilibrium is sensitive to the physical state (gas, solution, or solid) and the substitution pattern on the ring.

High-level ab initio calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods, have been employed to determine the relative stabilities of the 1H and 2H tautomers. researchgate.net While different methods sometimes yield conflicting results, the inclusion of zero-point energy corrections with methods like B3LYP and coupled cluster generally shows a preference for the 1H tautomer. researchgate.net In solution and the solid state, the 1H-tautomer is typically the most stable form. researchgate.net

The introduction of a substituent, such as the trimethylsilyl group, can significantly impact the tautomeric equilibrium. The electronic effects of the substituent, whether electron-donating or electron-withdrawing, can stabilize one tautomer over the other. For N-substituted benzotriazoles, theoretical studies have shown that conjugation effects between the substituent and the benzotriazole ring system play a crucial role in determining the stability of the 1H versus the 2H isomer. nih.gov

Analysis of Prototropy and Silylotropy Mechanisms

The dynamic interchange between tautomers is a key process in benzotriazole chemistry. In the unsubstituted compound, this occurs via prototropy, the migration of a proton between the N1 and N3 positions (which are equivalent in the parent molecule) or to the N2 position. Experimental studies using dynamic NMR spectroscopy, combined with theoretical calculations, have been used to determine the energy barriers for this prototropic process. researchgate.netnih.gov The mechanism is believed to involve an anionic intermediate state. nih.gov

In this compound, a similar dynamic process known as silylotropy can occur. This involves the intramolecular migration of the trimethylsilyl group between the different nitrogen atoms of the triazole ring. While direct computational studies on silylotropy in this specific molecule are not abundant, the principles can be inferred from studies of prototropy and the known chemistry of organosilicon compounds.

The mechanism of silylotropy is expected to differ from prototropy due to the different nature of the silicon-nitrogen bond compared to the hydrogen-nitrogen bond. The larger size and lower electrophilicity of the silyl (B83357) group compared to a proton would likely lead to a different transition state geometry and a higher activation barrier. Computational modeling can be employed to map the potential energy surface for the migration of the trimethylsilyl group, identifying the transition states for migration between the N1, N2, and N3 positions and determining the relative energies of the corresponding isomers. This would clarify whether the migration is a concerted process or proceeds through a dissociative or associative intermediate.

Advancements and Future Research Trajectories in 1 Trimethylsilyl 1h Benzotriazole Chemistry

Integration with Emerging Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

The adoption of emerging synthetic methodologies has significantly enhanced the efficiency and scope of reactions involving benzotriazole (B28993) derivatives. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating chemical transformations.

Research has demonstrated that the N-alkylation of benzotriazole to produce various derivatives can be achieved with high yields and significantly reduced reaction times under microwave irradiation compared to conventional heating methods. nih.govnih.gov For instance, the synthesis of 1-[tolylaminomethyl] gsconlinepress.comnih.govacs.orgbenzotriazole from 1-chloromethylbenzotriazole saw an increase in yield from 65% with conventional reflux to 75% with microwave-assisted synthesis, with a drastic reduction in reaction time. nih.gov Similarly, the synthesis of 1-chloromethylbenzotriazole itself was completed in just over four minutes with microwave irradiation, compared to six hours via conventional heating. nih.gov These findings underscore the potential of microwave-assisted techniques to create more efficient and rapid synthetic routes for derivatives that could be subsequently silylated or used in conjunction with 1-(trimethylsilyl)-1H-benzotriazole. The development of one-pot, microwave-assisted protocols for creating complex molecules like 2-amino-1H-imidazole/triazole conjugates further highlights the transformative power of this technology in heterocyclic chemistry. rsc.org

The following table provides a comparison of conventional and microwave-assisted synthesis for a selected benzotriazole derivative, illustrating the advantages of the latter.

| Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |

| 1-[tolylaminomethyl] gsconlinepress.comnih.govacs.orgbenzotriazole | Conventional | 3-6 hours | 65 | nih.gov |

| 1-[tolylaminomethyl] gsconlinepress.comnih.govacs.orgbenzotriazole | Microwave-assisted | < 10 minutes | 75 | nih.gov |

| 1-chloromethylbenzotriazole | Conventional | 6 hours | - | nih.gov |

| 1-chloromethylbenzotriazole | Microwave-assisted | 4 min 20 sec | - | nih.gov |

Data presented is for illustrative purposes based on reported findings.

Development of Novel Catalytic Systems Utilizing Benzotriazole Derivatives

The benzotriazole moiety is not only a versatile synthetic auxiliary but also a foundational component in the design of novel catalytic systems. gsconlinepress.com The unique electronic properties and coordination capabilities of benzotriazole and its derivatives have led to their use in a range of catalytic applications.

For example, rhodium(I)-catalyzed coupling reactions of benzotriazoles with allenes have been investigated to produce N2-selective substitutions, which are challenging to achieve through other means. nih.govacs.org Mechanistic studies have revealed that cationic rhodium species are key to the catalytic cycle, and that the process involves a counteranion-assisted proton shuttle rather than a direct oxidative addition of the N-H bond to the metal center. nih.govacs.org Understanding these mechanistic details allows for the optimization of reaction conditions, leading to lower temperatures and shorter reaction times. nih.govacs.org

Furthermore, polymer-supported benzotriazoles have been developed as recyclable catalysts for the synthesis of tetrahydroquinolines. acs.org By anchoring benzotriazole derivatives to solid supports like Merrifield resin or soluble polymers such as polyethylene (B3416737) glycol (PEG), it is possible to facilitate product purification and catalyst recovery. acs.org In the synthesis of tetrahydroquinolines from anilines and aldehydes, a Merrifield resin-supported ether-type benzotriazole proved to be a highly effective and stereoselective catalyst. acs.org

The development of metal-doped TiO2 nanocatalysts for the synthesis of benzothiazole (B30560) derivatives of pyrrolidine-2-ones showcases another innovative approach where the heterocyclic scaffold contributes to enhanced catalytic performance and antimicrobial activity. nih.gov These examples highlight the ongoing efforts to create more efficient, selective, and reusable catalytic systems based on the benzotriazole framework.

Exploration of Expanded Substrate Scope and Reaction Selectivities

A significant area of advancement lies in broadening the range of substrates that can be effectively utilized in reactions involving this compound and related derivatives, as well as enhancing the selectivity of these transformations. The benzotriazole group has proven to be an excellent activating group that can be easily introduced and subsequently removed, facilitating a wide array of chemical conversions. researchgate.net

Palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles using hexamethyldisilane (B74624) as the silyl (B83357) source demonstrates the expansion of substrate scope to include complex heterocyclic systems. acs.orgacs.org This methodology provides a direct route to silicon-containing indoles, which are of interest in medicinal chemistry and materials science. acs.orgacs.org The reaction exhibits good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the indole (B1671886) ring. acs.orgacs.org However, strong electron-withdrawing groups can sometimes hinder the desired double silylation, leading to monosilylation products instead. acs.org

The versatility of the benzotriazole methodology is further showcased in its application for the synthesis of various heterocycles. ethernet.edu.et For instance, N-acylbenzotriazoles serve as stable and versatile intermediates for the synthesis of amides and can be used in one-pot reactions to generate imidoylbenzotriazoles, which are precursors to polysubstituted amidines. researchgate.net The ability to react with a diverse range of nucleophiles allows for the construction of a wide variety of molecular architectures.

The following table summarizes the scope of a palladium-catalyzed intramolecular C-H silylation of various substituted 1-(2-iodophenyl)-1H-indoles, highlighting the yields of the corresponding silylated products.

| Indole Substrate (Substituent at position) | Product Yield (%) | Reference |

| 3-methyl | 88 | acs.org |

| 4-OMe | - | acs.org |

| 4-CH3 | - | acs.org |

| 4-Cl | - | acs.org |

| 4-CO2Me | - | acs.org |

| 6-OMe | 94 | acs.org |

| 6-CH3 | 79 | acs.org |

| 6-Cl | 56 | acs.org |

| 7-OMe | 82 | acs.org |

| 7-CH3 | 77 | acs.org |

Yields are for the disilylated products under optimized reaction conditions.

Potential Contributions to Sustainable Chemical Synthesis and Process Efficiency

The principles of green chemistry and sustainable development are increasingly influencing the direction of chemical research, and the chemistry of this compound is well-suited to contribute to these goals. rsc.org The development of environmentally benign synthetic methods is a key aspect of this contribution.

The use of this compound and its parent compound, benzotriazole, aligns with several green chemistry principles. Benzotriazole itself is an inexpensive and stable reagent. researchgate.net Synthetic methodologies that utilize benzotriazole derivatives often proceed under mild conditions and can exhibit high atom economy. rsc.org For example, the development of a continuous, one-pot, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid in a flow reactor highlights a sustainable approach that avoids chromatography and the isolation of hazardous intermediates. rsc.org

Furthermore, the photocatalytic degradation of 1H-benzotriazole and its derivatives using TiO2 has been shown to be an effective method for their complete mineralization in aqueous solutions. mdpi.comnih.gov This is particularly relevant given that benzotriazoles are considered emerging pollutants due to their widespread use and persistence. nih.gov The ability to completely break down these compounds into benign substances like N2 is a significant step towards mitigating their environmental impact. nih.gov

The development of solvent-free synthesis techniques for benzotriazole derivatives, such as the N-alkylation and N-acylation reactions, further enhances the green credentials of this area of chemistry. gsconlinepress.com By eliminating the need for volatile organic solvents, these methods reduce waste and minimize environmental hazards. The focus on creating sustainable synthetic routes for important heterocyclic compounds like 1,2,3-triazoles is a testament to the chemical community's commitment to a greener future. rsc.orgnih.gov

Q & A

Q. What are the typical synthetic routes for 1-(Trimethylsilyl)-1H-benzotriazole, and how are reaction conditions optimized to minimize by-products?

The synthesis often involves silylation of benzotriazole derivatives using trimethylsilyl reagents. For example, in reductions of nitroaryl-benzotriazoles, HCl concentration critically impacts product selectivity. Using 18% HCl yields target amino derivatives (e.g., 1-(2-aminoaryl)-1H-benzotriazoles) with >94% purity, while 36% HCl introduces alkylation by-products due to nucleophilic substitution with alcohols (e.g., isopropylamine adducts). Optimization requires balancing acid strength, temperature, and solvent choice to suppress side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

High-resolution and NMR spectroscopy are essential for assigning proton and carbon environments, particularly for distinguishing regioisomers. For example, NMR signals at δ 1.06 ppm (CH(CH)) and δ 3.76 ppm (CH septet) confirm alkylation by-products in 1-{2-[(propan-2-yl)amino]-4-(trifluoromethyl)phenyl}-1H-benzotriazole. HRMS further validates molecular formulas (e.g., m/z 279.2398 for CHFN) .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as a versatile intermediate in drug development (e.g., antifungal agents) and materials science (e.g., non-ionic surfactants). Its silyl group enhances stability during coupling reactions, making it useful in synthesizing heterocyclic scaffolds like triazoles and benzimidazoles .

Advanced Research Questions

Q. How does HCl concentration influence the balance between main and side reactions in the reduction of nitroaryl-benzotriazoles?

Lower HCl concentrations (e.g., 18%) favor selective reduction of nitro groups to amines via SnCl, avoiding isomerization or alkylation. Higher HCl (e.g., 36%) promotes alkylation of amino intermediates with alcohols (e.g., ethanol) under acidic conditions, forming N-alkylated by-products. Kinetic studies show prolonged reaction times (>6 hours) and elevated temperatures (>80°C) exacerbate side reactions .

Q. What mechanistic insights explain the transformation of 1H-benzotriazole derivatives under ozonation?

Ozone reacts with 1H-benzotriazole via direct electrophilic attack, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde (CHON) as a stable product. Hydroxyl radicals (•OH) generated in situ further degrade intermediates. Isotopic labeling (e.g., -benzotriazole) and Q-TOF MS analyses confirm reaction pathways and transient species .

Q. How can researchers distinguish between hydroxylamine intermediates and amino products in nitroaryl-benzotriazole reductions?

Time-resolved NMR or LC-MS monitoring reveals hydroxylamine intermediates (e.g., δ 5.53–5.75 ppm NH signals) that gradually convert to amines. Competitive reaction pathways are inferred by varying reductants (e.g., SnCl vs. H/Pd-C) and tracking product ratios via HPLC .

Q. What strategies mitigate alkylation by-products during aminoaryl-benzotriazole synthesis?

(1) Use aprotic solvents (e.g., THF) instead of alcohols; (2) Limit HCl concentration to ≤18%; (3) Employ low-temperature conditions (<50°C) to suppress nucleophilic substitution. Post-reaction purification via column chromatography (silica gel, CHCl/MeOH) isolates target amines with >95% purity .

Q. Why does isomerization occur in N-(2-nitroaryl)benzimidazole reductions but not in analogous benzotriazole systems?

Benzotriazole’s electron-withdrawing triazole ring stabilizes the aminoaryl intermediate, preventing tautomerization. In contrast, benzimidazoles undergo acid-catalyzed isomerization via protonation at N1, leading to regioisomeric mixtures. Computational DFT studies (e.g., B3LYP/6-31G*) support this electronic rationale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.